![molecular formula C10H16Cl2N2 B1450198 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride CAS No. 2060063-91-2](/img/structure/B1450198.png)
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Overview
Description
“2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2060063-91-2 . It has a molecular weight of 235.16 and its IUPAC name is 2,2-dimethylindolin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Research and Development
In chemical R&D, this compound can be used as a precursor for synthesizing a variety of indole derivatives. These derivatives can then be screened for a multitude of pharmacological activities, contributing to the expansion of chemical libraries and the discovery of new bioactive molecules.
Each of these applications demonstrates the versatility and potential of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride in scientific research, highlighting its importance in the development of new therapeutic agents and its contribution to various fields of study .
Safety And Hazards
Future Directions
As for future directions, indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCYAOZMBJOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.